![molecular formula C10H11NO2 B13422362 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile is a deuterated organic compound Deuterium, a stable isotope of hydrogen, is incorporated into the methoxy groups of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile typically involves the deuteration of 3,4-dimethoxybenzyl cyanide. The process begins with the protection of the hydroxyl groups on the benzene ring, followed by the introduction of deuterium atoms using deuterated reagents. The final step involves the conversion of the protected intermediate to the acetonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated methanol or other deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the deuteration process efficiently.
化学反応の分析
Types of Reactions
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(trideuteriomethoxy)benzaldehyde or 3,4-bis(trideuteriomethoxy)benzoic acid.
Reduction: Formation of 2-[3,4-bis(trideuteriomethoxy)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo various transformations, affecting the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzyl cyanide: The non-deuterated analog of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile.
2-[3,4-Dimethoxyphenyl]acetonitrile: Another non-deuterated analog with similar structural features.
2-[3,4-Bis(methoxy)phenyl]acetonitrile: A compound with similar functional groups but without deuterium incorporation.
Uniqueness
The incorporation of deuterium atoms in this compound makes it unique compared to its non-deuterated analogs. Deuterium can enhance the compound’s metabolic stability, reduce the rate of metabolic degradation, and provide distinct spectroscopic properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
183.24 g/mol |
IUPAC名 |
2-[3,4-bis(trideuteriomethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i1D3,2D3 |
InChIキー |
ASLSUMISAQDOOB-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CC#N)OC([2H])([2H])[2H] |
正規SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


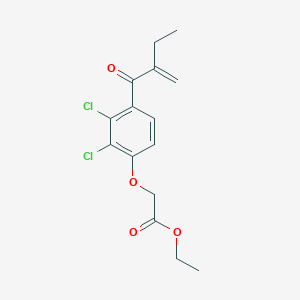
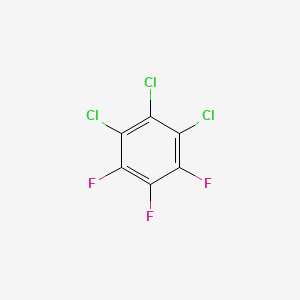
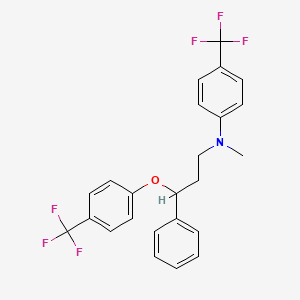
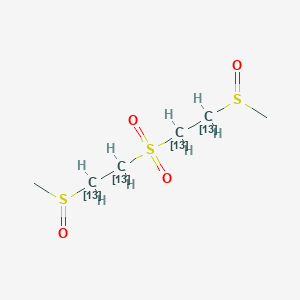

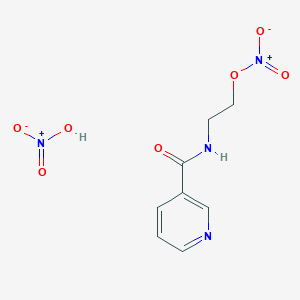
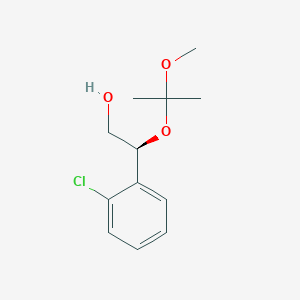

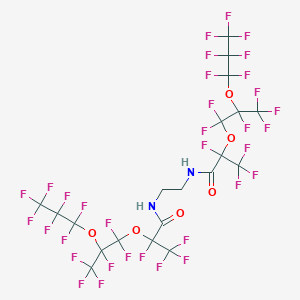
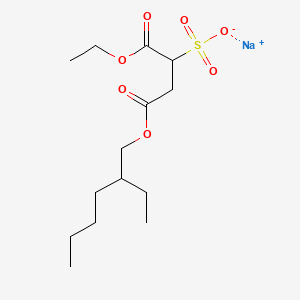
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
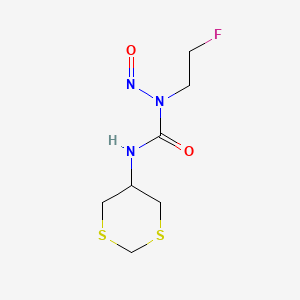
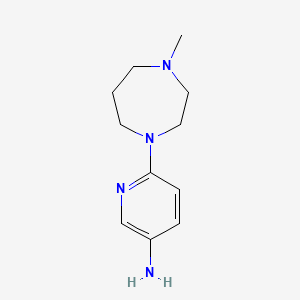
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
